4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
説明
BenchChem offers high-quality 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-chloro-6-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABHIPPRKSXMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine. As a substituted pyrimidine, this compound belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry and organic synthesis. Its reactivity, driven by the chloro- and piperazinyl- functionalities, necessitates a robust understanding of its hazard profile and adherence to rigorous safety protocols to mitigate risk during its use in a laboratory setting.
This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing causal explanations for procedural choices and integrating field-proven insights to ensure a self-validating system of laboratory safety.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is a solid organic compound whose structure suggests moderate solubility in organic solvents and limited solubility in water.[1] The presence of the piperazine moiety imparts basic properties to the molecule.[1]
| Property | Value / Information | Source |
| IUPAC Name | 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine | - |
| Synonyms | N/A | - |
| CAS Number | Data not available; closely related structures exist | [2][3] |
| Molecular Formula | C₁₁H₁₇ClN₄ | Inferred |
| Molecular Weight | 240.74 g/mol | [4] |
| Physical State | Likely a solid at room temperature | [1] |
Section 2: Hazard Identification and GHS Classification
Based on data from analogous chemical structures, 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is considered a hazardous chemical.[6][7][8] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[9] The principal health risks are associated with its acute toxicity and irritant properties.[8][10][11]
Caption: GHS Pictograms for associated hazards.
Hazard Summary Table
| Hazard Class | Category | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | H302 |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. | H312 |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. | H332 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |
This classification is based on data for structurally related compounds and should be considered the minimum hazard level.[5][6][7][10][11][12][13] The designated signal word is Warning .[6][7][12][13]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering and administrative controls should be the primary defense, with PPE serving as the final barrier.
Engineering Controls
The causality behind using engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.
-
Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound in its solid form or in volatile solvents must be conducted inside a certified chemical fume hood.[10][12] This is non-negotiable and serves to mitigate the risk of inhaling fine dust particles or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][14]
-
Proximity of Safety Equipment: An eyewash station and safety shower must be located in immediate proximity to the workstation.[6]
Personal Protective Equipment (PPE)
PPE is selected to protect the user from residual risks not eliminated by engineering controls. The choice of PPE must be based on the specific task being performed.
| Protection Type | Equipment | Specifications & Rationale |
| Eye/Face | Safety Goggles | Must be tight-sealing (conforming to EN 166 or OSHA 1910.133 standards) to protect against dust and splashes.[10][14][15] A face shield should be worn over goggles if there is a significant risk of splashing.[8] |
| Hand | Chemical-Resistant Gloves | Disposable nitrile gloves provide excellent splash protection for short-term tasks.[8] Always inspect gloves for defects before use and remove them using the proper technique to avoid skin contamination. For prolonged contact, consult the glove manufacturer's resistance data. |
| Body | Laboratory Coat | A flame-resistant lab coat must be worn and kept fully fastened to protect the skin.[8] For tasks with a higher splash potential, a chemical-resistant apron is recommended. |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is required if engineering controls are insufficient or during emergency situations (e.g., large spills).[6][10] The type of respirator must be appropriate for the concentration and form (dust/aerosol) of the chemical.[16] |
Section 4: Standard Operating Procedures for Safe Handling & Storage
Adherence to a validated standard operating procedure (SOP) is essential for ensuring reproducible safety.
Handling Protocol
This workflow is designed to minimize exposure at every stage of the handling process.
Caption: A logical workflow for the safe handling of the compound.
Step-by-Step Methodology:
-
Pre-Handling Check: Before starting, ensure all engineering controls are functional and all necessary PPE is available.[10][14] Wash hands. Do not eat, drink, or smoke in the handling area.[6][7]
-
Weighing: Always weigh the solid material inside a fume hood to contain any airborne dust.[12] Use a spatula to transfer material and avoid creating dust clouds.
-
Transfer and Use: When adding the compound to a solvent or reaction mixture, do so slowly to prevent splashing. Keep containers closed when not in use.[7][17]
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical. Wash hands thoroughly after completing the task and removing gloves.[6][7][17]
Storage Conditions
Incorrect storage can lead to degradation of the compound and create unforeseen hazards.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][7][17][18]
-
Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight or heat sources.[7][17][19][20]
-
Security: Store in a locked cabinet or an area with restricted access.[6][18][21]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[6]
Section 5: Emergency Procedures
Rapid and correct response during an emergency is crucial to minimizing harm.
First Aid Measures
Immediate action must be taken upon any exposure.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][14][19] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][14][19] Seek medical attention if irritation occurs or persists.[6]
-
Inhalation: Move the individual to fresh air immediately.[6][14][18] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[18][22] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6][14][22] Call a poison control center or physician immediately.[6][7]
Spill Response Protocol (Minor Spills)
This protocol applies to small spills (<100 mL or a few grams) that occur within a fume hood and do not involve personnel contamination. For major spills, evacuate the area and contact emergency personnel.[23]
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE, including double gloves, goggles, a lab coat, and a respirator if necessary.[24][25]
-
Contain & Absorb: For solid spills, gently cover with a damp paper towel to avoid raising dust.[24] For liquid spills, create a dike around the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[18][26]
-
Collect: Carefully scoop the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste.[6][18][26] Use non-sparking tools if a flammable solvent is involved.[14]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent, followed by soap and water.[25][26]
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[6][24]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6][14]
-
Specific Hazards: In a fire, toxic and irritating fumes may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6][15] Containers may explode if heated.[19]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][14][18]
Section 6: Waste Disposal
All waste containing this chemical, whether neat or in solution, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not mix with incompatible waste streams.
-
Arrange for disposal via a licensed waste disposal company, adhering to all local, state, and federal regulations.[6][7][18]
Section 7: References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine. Retrieved from
-
Echemi. (n.d.). 4-Chloro-6-hydrazinopyrimidine SDS. Retrieved from
-
CymitQuimica. (2024). Safety Data Sheet. Retrieved from
-
Key Organics. (2017). Safety Data Sheet. Retrieved from
-
BenchChem. (2025). Personal protective equipment for handling 4,6-Dichloro-2-methylpyrimidine. Retrieved from
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from
-
Apollo Scientific. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine. Retrieved from
-
MilliporeSigma. (2025). Safety Data Sheet. Retrieved from
-
Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 4-(Bromomethyl)-2-chloropyrimidine. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-1-methylpiperidine hydrochloride. Retrieved from
-
BD. (2015). ChloraPrep® Solutions Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Chloro-7-deazapurine. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine, 2,4,6-trichloro-. Retrieved from
-
Michigan State University. (n.d.). Spill and Cleaning Protocol. Retrieved from
-
ASHP Publications. (n.d.). Spills Direct Skin or Eye Contact Disposal. Retrieved from
-
TCI Chemicals. (2025). Safety Data Sheet. Retrieved from
-
University of Washington. (n.d.). Spill-Procedures. Retrieved from
-
NextSDS. (2026). 4-Chloro-6-(4-methyl-1-piperazinyl)pyrimidine — Chemical Substance Information. Retrieved from
-
Vulcanchem. (n.d.). 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine. Retrieved from
-
NextSDS. (n.d.). 4-fluoro-6-(piperazin-1-yl)pyrimidine dihydrochloride — Chemical Substance Information. Retrieved from
-
Santa Cruz Biotechnology, Inc. (n.d.). 4-Chloro-6-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine. Retrieved from
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from
-
ChemSrc. (n.d.). 4-chloro-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine Safety Information. Retrieved from
-
DiscoveryCPR. (n.d.). 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine Safety Information. Retrieved from
-
MilliporeSigma. (n.d.). 4-chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine. Retrieved from
Sources
- 1. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]
- 2. nextsds.com [nextsds.com]
- 3. scbt.com [scbt.com]
- 4. 4-chloro-6-(4-ethyl-2-methylpiperazin-1-yl)pyrimidine | 1707361-49-6 [sigmaaldrich.com]
- 5. nextsds.com [nextsds.com]
- 6. fishersci.com [fishersci.com]
- 7. keyorganics.net [keyorganics.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 4-chloro-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidin-2-amine | 339016-04-5 [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. americanchemistry.com [americanchemistry.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. fishersci.com [fishersci.com]
- 20. bd.com [bd.com]
- 21. fishersci.com [fishersci.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. knb.org [knb.org]
- 24. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 25. publications.ashp.org [publications.ashp.org]
- 26. qmul.ac.uk [qmul.ac.uk]
Molecular Weight and Exact Mass of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine: A Technical Guide
Executive Summary
In preclinical drug discovery, the precise characterization of synthetic intermediates is the bedrock of robust structure-activity relationship (SAR) campaigns. 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine (CAS: 1251230-19-9) is a highly versatile pharmacophore. The pyrimidine core provides a privileged scaffold for kinase inhibition, while the basic piperazine moiety enhances aqueous solubility and modulates pharmacokinetic properties. The chlorine atom serves as a critical reactive handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
This whitepaper provides an authoritative breakdown of the compound's mass metrics, detailing the causality behind theoretical calculations and providing a self-validating experimental protocol for High-Resolution Mass Spectrometry (HRMS) analysis.
Chemical Identity & Structural Architecture
The dichotomy between bulk synthesis and single-molecule analysis requires scientists to utilize two distinct mass metrics: the average molecular weight and the monoisotopic exact mass. Table 1 summarizes these fundamental properties.
Table 1: Fundamental Chemical Properties
| Property | Value | Causality / Application |
| Chemical Formula | C11H17ClN4 | Defines the atomic composition and degree of unsaturation (Index of Hydrogen Deficiency = 5). |
| Average Molecular Weight | 240.735 g/mol | Utilized for macroscopic stoichiometric calculations and reaction yield determinations[1]. |
| Monoisotopic Exact Mass | 240.1142 Da | The theoretical target for HRMS, derived from the most abundant isotopes ( 12C , 1H , 35Cl , 14N )[2]. |
| Isotopic Signature (M+2) | ~32% of base peak | The natural 35Cl / 37Cl ratio provides a built-in validation metric for the presence of a single chlorine atom. |
Theoretical Mass Calculations: The Causality of the Numbers
The calculation of molecular mass metrics is not a monolithic process; it bifurcates based on the analytical intent.
Average Molecular Weight (For Stoichiometry)
Bulk synthesis relies on the Average Molecular Weight , which accounts for the natural terrestrial abundance of all isotopes as defined by the IUPAC Commission on Isotopic Abundances and Atomic Weights[3].
-
Carbon (C): 11×12.011=132.121
-
Hydrogen (H): 17×1.008=17.136
-
Chlorine (Cl): 1×35.450=35.450
-
Nitrogen (N): 4×14.007=56.028
-
Total Average MW: 240.735 g/mol [1]
Monoisotopic Exact Mass (For HRMS)
Conversely, high-resolution structural elucidation relies on the Monoisotopic Exact Mass . Mass spectrometers separate individual ions rather than bulk matter; therefore, we must calculate the mass using only the principal (most abundant) isotope of each constituent element (e.g., 12C=12.00000 , 35Cl=34.96885 )[4].
-
12C : 11×12.00000=132.00000
-
1H : 17×1.00783=17.13311
-
35Cl : 1×34.96885=34.96885
-
14N : 4×14.00307=56.01228
-
Total Exact Mass: 240.1142 Da [2]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Validation
To transition from theoretical calculations to empirical proof, the following protocol outlines a self-validating Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) workflow. The methodology is designed not merely to detect the compound, but to exploit its physicochemical properties for orthogonal validation[4].
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 10 mL of LC-MS grade Methanol to yield a 100 µg/mL stock.
-
Causality: Methanol ensures complete dissolution of the moderately polar pyrimidine-piperazine scaffold while remaining highly volatile and compatible with electrospray ionization (ESI).
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).
-
Causality: The acidic modifier (formic acid) promotes the protonation of the basic tertiary amines in the piperazine ring, drastically enhancing the ionization efficiency and peak shape.
-
-
Electrospray Ionization (ESI): Operate the ESI source in positive ion mode (+ESI) with a capillary voltage of 3.0 kV.
-
Causality: Because the piperazine nitrogens have a high proton affinity, +ESI is the optimal choice for generating the stable [M+H]+ precursor ion.
-
-
Q-TOF Mass Analysis: Acquire data in full scan mode (m/z 100-1000) using a Q-TOF mass spectrometer calibrated with a standard reference mass (e.g., Leucine Enkephalin).
-
Causality: Q-TOF provides sub-ppm mass accuracy, which is mandatory to distinguish the target formula ( C11H17ClN4 ) from isobaric interferences[5].
-
-
Data Processing & System Self-Validation: Extract the ion chromatogram for the theoretical [M+H]+ adduct. The exact mass of the added proton ( H+ ) is 1.0073 Da. Therefore, the target m/z is 240.1142+1.0073= 241.1215 m/z .
The Self-Validating Trust Mechanism: The protocol validates itself through two orthogonal data points obtained from a single injection:
-
Mass Accuracy: The mass error between the observed [M+H]+ and the theoretical 241.1215 m/z must be <5 ppm.
-
Isotopic Fidelity: The presence of the M+2 peak (representing the 37Cl isotope) at m/z 243.1185 must exhibit a relative abundance of approximately 32% compared to the monoisotopic base peak. If this ratio deviates significantly, the system flags a potential isobaric interference or structural misidentification, preventing false positives.
Workflow Visualization
The following diagram illustrates the logical progression of the mass spectrometry-driven structural validation workflow, highlighting the critical transition from physical sample to validated data.
Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for structural validation.
References
-
Wang, A. et al. "Unexpected formation of oxygen-free products and nitrous acid from the ozonolysis of the neonicotinoid nitenpyram." Proceedings of the National Academy of Sciences (PNAS), 2020. Available at:[Link]
-
Prohaska, T. et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, De Gruyter / U.S. Geological Survey, 2022. Available at:[Link]
-
Gross, J.H. "Mass Spectrometry: A Textbook, 3rd Edition." Springer Science+Business Media, 2017. Available at:[Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. pnas.org [pnas.org]
- 3. Standard atomic weights of the elements 2021 (IUPAC Technical Report) | U.S. Geological Survey [usgs.gov]
- 4. Mass Spectrometry: A Textbook - Jürgen H Gross - Google Books [books.google.de]
- 5. Standard atomic weights of the elements 2021 (IUPAC Technical Report) [pubs.usgs.gov]
Application Note & Synthesis Protocol: 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine, a valuable intermediate in medicinal chemistry and drug development. Pyrimidine scaffolds are core components of numerous therapeutic agents due to their diverse biological activities.[1][2] This guide details a robust and reproducible method based on a nucleophilic aromatic substitution (SNAr) reaction. It is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, critical safety precautions, and process visualization to ensure successful execution.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine ring system is a fundamental heterocyclic scaffold in medicinal chemistry, forming the backbone of nucleobases in DNA and RNA.[2] Its unique electronic properties and ability to be functionalized at multiple positions have made it a privileged structure in drug design.[1] Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4]
The target molecule, 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine, combines the pyrimidine core with an isopropylpiperazine moiety. The remaining chlorine atom at the 4-position serves as a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig couplings, allowing for the construction of complex molecular architectures and the exploration of new chemical space for potential drug candidates.[5] The synthesis detailed herein involves the selective mono-amination of 4,6-dichloropyrimidine with 1-isopropylpiperazine.[6]
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chlorine atoms toward nucleophilic attack by the secondary amine of 1-isopropylpiperazine.
Figure 1. Synthesis of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine from 4,6-dichloropyrimidine and 1-isopropylpiperazine.
Materials and Equipment
Reagents and Materials
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (per run) | Supplier Notes |
| 4,6-Dichloropyrimidine | 1193-21-1 | 148.99 | 1.49 g (10.0 mmol) | Purity >97% |
| 1-Isopropylpiperazine | 4318-42-7 | 128.22 | 1.28 g (10.0 mmol) | Purity >98% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.1 mL (12.0 mmol) | Anhydrous, redistilled |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 50 mL | Anhydrous, HPLC grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | Reagent grade |
| Hexanes | 110-54-3 | 86.18 | ~300 mL | Reagent grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~100 mL | Aqueous solution |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~100 mL | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | For drying |
| Silica Gel | 63231-67-4 | 60.08 | As needed | 230-400 mesh for column |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Flash column chromatography setup
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
General Handling: This procedure must be performed in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8]
-
4,6-Dichloropyrimidine: This compound is corrosive and causes severe skin burns and eye damage.[9] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[7]
-
N,N-Diisopropylethylamine (DIPEA): This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin irritation. Handle with care.
-
Solvents (Acetonitrile, Ethyl Acetate, Hexanes): These are flammable liquids. Keep away from ignition sources. Acetonitrile is toxic and should be handled with particular care to avoid inhalation or skin contact.
An eyewash station and safety shower must be readily accessible.[7]
Detailed Step-by-Step Synthesis Protocol
Reaction Setup
-
Flask Preparation: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum.
-
Inert Atmosphere: Place the flask under a gentle flow of nitrogen or argon gas. This is crucial to prevent moisture from entering the reaction, which could react with the reagents.
-
Reagent Addition: To the flask, add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) and anhydrous acetonitrile (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.
Reaction Execution
-
Nucleophile Addition: In a separate vial, dissolve 1-isopropylpiperazine (1.28 g, 10.0 mmol) and DIPEA (2.1 mL, 12.0 mmol) in 10 mL of anhydrous acetonitrile.
-
Controlled Addition: Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of 4,6-dichloropyrimidine over 15-20 minutes at room temperature.
-
Rationale: A controlled, dropwise addition helps to dissipate any exothermic heat generated and minimizes the formation of the di-substituted byproduct by maintaining a low transient concentration of the nucleophile. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Heating: After the addition is complete, heat the reaction mixture to 60 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product should have an Rf value between that of the two starting materials. The reaction is typically complete within 4-6 hours.
Work-up and Extraction
-
Cooling: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Redissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acidic byproducts and excess DIPEA hydrochloride salt.
-
Wash the organic layer with brine (1 x 50 mL).
-
Rationale: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions, facilitating a cleaner separation.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.
Purification and Characterization
-
Concentration: Concentrate the filtered organic solution under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
-
Final Product: Evaporate the solvent from the pure fractions to yield 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Process Visualization and Data
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from setup to the final, purified product.
Caption: A step-by-step workflow for the synthesis of the target compound.
Key Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Nucleophile) | 1.0 equivalent | Favors selective mono-substitution. |
| Base (DIPEA) | 1.2 equivalents | Neutralizes generated HCl without competing as a nucleophile. |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent, effectively solubilizes reagents. |
| Reaction Temperature | 60 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Reaction Time | 4 - 6 hours | Typical duration for completion, should be confirmed by TLC. |
| Expected Yield | 75 - 90% | Literature precedent for similar SNAr reactions suggests good to excellent yields. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; impure reagents. | Extend reaction time or increase temperature slightly (e.g., to 80 °C). Verify reagent purity. |
| Formation of Di-substituted Byproduct | Rapid addition of nucleophile; reaction temperature too high. | Ensure slow, dropwise addition of the piperazine solution. Maintain the recommended reaction temperature. |
| Low Yield after Purification | Product loss during aqueous work-up; inefficient column chromatography. | Perform a back-extraction of the aqueous layers with ethyl acetate. Optimize the eluent system for chromatography to ensure good separation. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine. By following the outlined steps for reaction execution, work-up, and purification, and by adhering strictly to the safety precautions, researchers can effectively produce this versatile chemical intermediate in high yield and purity. The structured approach and rationale provided for each step are designed to empower scientists to confidently replicate and, if necessary, adapt this methodology for their specific research and development needs.
References
-
US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents. Provides background on the synthesis of dichloropyrimidine precursors.
-
US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents. Details methods for synthesizing the 4,6-dichloropyrimidine starting material.
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Discusses the broad biological significance of the pyrimidine scaffold.
-
Synthesis of Pyrimidine Conjugates... and Evaluation of Their Antiviral Activity - MDPI. Describes nucleophilic substitution reactions on chloropyrimidines.
-
SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1. Outlines general methods for creating chlorinated pyrimidines.
-
Recent Advances in Pyrimidine-Based Drugs - MDPI. Reviews the modern applications of pyrimidines in drug discovery.
-
Mono- and Diamination of 4,6-Dichloropyrimidine... - PMC. Details the selective amination of the 4,6-dichloropyrimidine core.
-
A Review on Pharmacological Aspects of Pyrimidine Derivatives - GSC Biological and Pharmaceutical Sciences. Provides a review of the pharmacological importance of pyrimidine derivatives.
-
4,6-Dichloropyrimidine SDS - ECHEMI. Safety data sheet for a key starting material.
-
Technical Support Center: Reactions Involving 4,6-dichloro-2-methylpyrimidine - Benchchem. Discusses follow-on reactions for chloropyrimidine intermediates.
-
SAFETY DATA SHEET - Tokyo Chemical Industry. Provides hazard and handling information for 4,6-Dichloropyrimidine.
-
BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW - IJPSR. Reviews the medicinal importance of pyrimidine compounds.
-
Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97% - Cole-Parmer. Details safety, handling, and storage for the starting material.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. General safety information relevant to laboratory chemicals.
Sources
- 1. wjarr.com [wjarr.com]
- 2. mdpi.com [mdpi.com]
- 3. jddtonline.info [jddtonline.info]
- 4. ijpsr.com [ijpsr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
applications of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine in medicinal chemistry
Application Note: 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine in Advanced Medicinal Chemistry
Executive Summary
The compound 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine (CAS: 1251230-19-9)[1] has emerged as a highly versatile, bifunctional building block in modern drug discovery. Structurally, it combines an electrophilic pyrimidine core with a solubilizing, basic piperazine moiety. This specific structural arrangement is a hallmark of numerous FDA-approved kinase inhibitors and next-generation Targeted Protein Degraders (PROTACs)[2]. As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale, physicochemical benefits, and self-validating synthetic protocols for utilizing this critical intermediate in the synthesis of targeted therapeutics.
Pharmacophore Rationale & Physicochemical Profiling
In kinase inhibitor design, the pyrimidine core frequently serves as the "hinge binder," forming critical hydrogen bonds with the backbone amides of the kinase ATP-binding pocket[3]. The C6-substituent is oriented toward the solvent-exposed channel.
Why the Isopropylpiperazine Moiety? While methylpiperazine is a common solvent-front substituent, it is highly susceptible to rapid CYP450-mediated N-demethylation, leading to active or toxic metabolites. Replacing the methyl group with an isopropyl group introduces steric bulk that significantly reduces this metabolic liability[2]. Furthermore, the basic nitrogen (pKa ~7.8) remains protonated at physiological pH, which drastically improves aqueous solubility and modulates the overall lipophilicity (LogD) of the final drug candidate, mitigating hERG toxicity risks.
Table 1: Physicochemical Profile of the Building Block
| Property | Value / Characteristic | Medicinal Chemistry Implication |
| Molecular Formula | C11H17ClN4 | Optimal low-MW starting material for complex synthesis. |
| Molecular Weight | 240.73 g/mol | Leaves ample "molecular weight budget" for final drug design. |
| Reactive Sites | C4-Chloride | Highly activated for SNAr and Pd-catalyzed cross-coupling. |
| Basic Center | Piperazine N4 | Requires pH-controlled workups; serves as a solubility enhancer. |
Mechanistic Pathways in Kinase Inhibition
To understand how derivatives of this compound function biologically, we must visualize the spatial orientation of the molecule within a target protein. The pyrimidine ring anchors the molecule, while the C4 and C6 substituents dictate selectivity and pharmacokinetic properties, respectively[4].
Structural rationale for pyrimidine-piperazine kinase inhibitors.
Synthetic Methodologies & Self-Validating Protocols
The C4-chlorine of 4-chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is highly electron-deficient due to the electron-withdrawing nature of the two adjacent pyrimidine nitrogens[5]. This makes it an excellent substrate for both Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Anilines
This protocol is utilized to synthesize 4-amino-6-(piperazinyl)pyrimidine derivatives, a motif common in CDK and BTK inhibitors[2][4].
Causality & Rationale: We utilize an alcohol-based solvent (n-butanol) under thermal conditions rather than a polar aprotic solvent (like DMF) to facilitate the proton transfer required during the addition-elimination mechanism of the aniline nucleophile. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the aniline starting material.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, dissolve 4-chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine (1.0 eq) and the desired aniline derivative (1.2 eq) in n-butanol (0.2 M).
-
Base Addition: Add DIPEA (2.5 eq). The excess base ensures the basic piperazine nitrogen does not sequester the acid byproduct.
-
Heating: Heat the mixture to 110 °C for 12 hours.
-
IPC (In-Process Control): Monitor via LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 241[M+H]+) is entirely replaced by the product mass.
-
Workup (Critical Step): Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and water. Adjust the aqueous layer to pH 10 using saturated Na2CO3.
-
Why? The isopropylpiperazine has a pKa of ~7.8. If the pH is neutral or acidic, the product will protonate and partition into the aqueous layer, destroying your yield.
-
-
Isolation: Extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5 with 1% NH4OH).
Protocol B: Suzuki-Miyaura Cross-Coupling
Used to generate C-C bonds at the C4 position, expanding the scaffold into bi-aryl systems.
Step-by-Step Procedure:
-
Reaction Setup: Charge a Schlenk flask with the chloropyrimidine (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (ratio 3:1).
-
Why? Dioxane provides excellent solubility for the organic components, while the aqueous base activates the boronic acid to form the reactive boronate complex essential for transmetalation.
-
-
Reaction: Heat at 90 °C under a nitrogen atmosphere for 4-6 hours.
-
IPC: Monitor by TLC. Self-Validation: Because the product contains a basic piperazine, it will severely streak on standard silica. You must pre-treat the TLC plate with Et3N or run the mobile phase with 2% Et3N to achieve a tight, readable spot.
-
Workup & Purification: Filter through a pad of Celite to remove palladium black. Extract the filtrate with DCM, dry, and purify via reverse-phase HPLC if trace palladium contamination is a concern for subsequent biological assays.
Table 2: Reaction Optimization Summary
| Reaction Type | Reagent/Catalyst | Solvent System | Temp (°C) | Avg. Yield | Key IPC Indicator |
| SNAr (Aliphatic Amine) | DIPEA (2.0 eq) | NMP | 90 | >85% | Complete consumption in 2h |
| SNAr (Aniline) | DIPEA (2.5 eq) | n-Butanol | 110-120 | 65-80% | Requires overnight heating |
| Suzuki Coupling | Pd(dppf)Cl2, Na2CO3 | Dioxane / H2O | 90 | 70-90% | Boronic acid consumption |
Application in Targeted Protein Degradation (PROTACs)
In recent years, the 4-chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine scaffold has been heavily utilized in the synthesis of PROTACs, particularly for degrading Bruton's Tyrosine Kinase (BTK)[2].
Because PROTACs are massive molecules (often MW > 800) that violate Lipinski's Rule of 5, maintaining aqueous solubility is a massive challenge. By incorporating the isopropylpiperazine-pyrimidine motif into the target-binding ligand (the warhead), medicinal chemists can offset the extreme lipophilicity of the E3 ligase binder (e.g., CRBN or VHL ligands) and the alkyl/PEG linker.
Synthetic pathways utilizing the 4-chloro-pyrimidine intermediate for PROTACs.
By executing the protocols outlined above, researchers can rapidly functionalize the C4 position to build the target-binding domain, leaving the C6-isopropylpiperazine to act as a critical pharmacokinetic stabilizer in the final therapeutic agent.
References
-
Discovery of BMS-354825 (Dasatinib), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed (NIH). Available at:[Link]
-
1251230-19-9 CAS Number: 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine. ChemSrc. Available at:[Link]
-
PYRIMIDINES FOR DEGRADING BRUTON'S TYROSINE KINASE - Patent 4249073. European Patent Office (EPO). Available at:[Link]
- Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl) (Kinase Inhibitors) - WO2021072475A1.Google Patents.
- Synthesis of chlorinated pyrimidines - EP1301489B1.Google Patents.
Sources
- 1. 1251230-19-9_CAS号:1251230-19-9_4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine - 化源网 [chemsrc.com]
- 2. PYRIMIDINES FOR DEGRADING BRUTON'S TYROSINE KINASE - Patent 4249073 [data.epo.org]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021072475A1 - Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-n-(pyridin-3-yl) pyrimidin-2- amine for treating proliferative diseases and conditions - Google Patents [patents.google.com]
- 5. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
NMR spectroscopy characterization of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
Application Note: Advanced NMR Spectroscopic Characterization of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
Executive Summary
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. The structural validation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of two competing physicochemical phenomena: the profound electronic shielding/deshielding effects of the pyrimidine core and the dynamic conformational behavior of the substituted piperazine ring. This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound.
Theoretical Framework: Causality Behind Chemical Shifts & Dynamics
As an application scientist, it is critical not just to assign peaks, but to understand the fundamental causality dictating their position and shape.
The Pyrimidine Core Electronics The pyrimidine ring is an electron-deficient heteroaromatic system. The proton at the C-2 position is flanked by two electronegative nitrogen atoms, experiencing extreme localized deshielding, which pushes its resonance far downfield (~8.35 ppm) [1]. Conversely, the C-5 proton is subject to competing electronic effects. While the C-4 chlorine exerts an inductive electron-withdrawing effect (-I), the nitrogen of the piperazine ring at C-6 exerts a powerful mesomeric electron-donating effect (+M). This resonance delocalizes electron density directly onto the ortho-like C-5 carbon, significantly shielding the C-5 proton and shifting it unusually upfield for an aromatic system (~6.50 ppm) [2].
Piperazine Conformational Dynamics The +M resonance effect described above has a secondary consequence: the exocyclic C-N bond connecting the pyrimidine to the piperazine acquires partial double-bond character. This restricts free rotation around the C-N axis. At ambient temperature (298 K), the rate of rotation is often comparable to the NMR timescale. Consequently, the piperazine CH2 protons adjacent to the pyrimidine ring may appear as broadened multiplets rather than sharp signals due to intermediate exchange between rotamers [3]. Additionally, the piperazine ring undergoes continuous chair-chair interconversion, which is sterically influenced by the bulky N4-isopropyl group.
Figure 1: Conformational logic and electronic shielding effects in the pyrimidine-piperazine system.
Quantitative Data Presentation
The following tables summarize the expected quantitative NMR data, synthesizing the electronic and steric principles discussed above.
Table 1: Summarized 1H NMR Data (400 MHz, CDCl3 , 298 K)
| Position | Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment Rationale |
| H-2 | 8.35 | s | 1H | - | Highly deshielded by adjacent N atoms. |
| H-5 | 6.50 | s | 1H | - | Shielded by +M resonance from C-6 amine. |
| Pip N1- CH2 | 3.65 | m (broad) | 4H | - | Broadened due to restricted C-N rotation. |
| Pip N4- CH2 | 2.55 | m | 4H | - | Aliphatic, adjacent to tertiary alkyl amine. |
| Iso CH | 2.75 | hept | 1H | 6.5 | Split by two equivalent methyl groups. |
| Iso CH3 | 1.05 | d | 6H | 6.5 | Split by the adjacent methine proton. |
Table 2: Summarized 13C NMR Data (100 MHz, CDCl3 , 298 K)
| Position | Shift (ppm) | Type | Assignment Rationale |
| C-6 | 162.0 | Cq | Deshielded by N, strongly electron-deficient. |
| C-4 | 159.0 | Cq | Attached to electronegative Cl atom. |
| C-2 | 158.0 | CH | Positioned between two pyrimidine N atoms. |
| C-5 | 104.0 | CH | Highly shielded by +M resonance from N1. |
| Iso CH | 54.0 | CH | Aliphatic methine carbon. |
| Pip C3/C5 | 48.0 | CH2 | Adjacent to isopropyl-substituted N. |
| Pip C2/C6 | 44.0 | CH2 | Adjacent to pyrimidine-substituted N. |
| Iso CH3 | 18.0 | CH3 | Aliphatic methyl carbons. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the analytical workflow must be self-validating. A simple 1D 1H spectrum is insufficient to prove regiochemistry (e.g., differentiating the C-4 chlorine from the C-6 piperazine position). The following step-by-step methodology utilizes 2D NMR to lock the structural assignment.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the purified 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine.
-
Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the homogenous solution to a 5 mm high-precision NMR tube, ensuring no particulates or concentration gradients remain.
Step 2: 1D Acquisition
-
1H NMR : Acquire at 400 MHz (or higher) using a standard 30° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the isolated pyrimidine protons. Acquire 16–32 scans.
-
13C NMR : Acquire at 100 MHz utilizing WALTZ-16 broadband proton decoupling. Set D1 to 2.0 seconds and acquire 512–1024 scans to achieve a high signal-to-noise ratio for the quaternary pyrimidine carbons (C-4, C-6).
Step 3: 2D Acquisition (The Self-Validating Step)
-
HSQC (Heteronuclear Single Quantum Coherence) : Run to correlate protons to their directly attached carbons. This will unambiguously link the 8.35 ppm proton to the 158.0 ppm carbon (C-2), and the 6.50 ppm proton to the 104.0 ppm carbon (C-5).
-
HMBC (Heteronuclear Multiple Bond Correlation) : Optimize for long-range coupling ( nJCH = 8 Hz).
-
Validation Checkpoint: The H-5 proton (6.50 ppm) MUST show strong cross-peaks to both C-4 (159.0 ppm) and C-6 (162.0 ppm). Furthermore, the broad piperazine N1- CH2 protons (3.65 ppm) MUST show a 3JCH correlation across the exocyclic bond to the pyrimidine C-6 carbon, definitively proving the attachment point of the piperazine ring.
-
Step 4: Variable Temperature (VT) NMR (Conditional)
-
If the piperazine N1- CH2 signals at 3.65 ppm are excessively broad and lack fine structure at 298 K, perform a VT- 1H NMR experiment.
-
Heat the sample incrementally to 328 K (55 °C) inside the probe. By surpassing the coalescence temperature of the restricted C-N bond rotation, the exchange rate increases, and the broad multiplets will resolve into sharp, time-averaged signals [3].
Figure 2: Self-validating NMR analytical workflow for structural elucidation.
References
-
Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.[Link][1]
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933.[Link][2]
Sources
Application Notes & Protocols: 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine as a Kinase Inhibitor Intermediate
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its structural resemblance to endogenous nucleobases allows it to interact with a wide array of biological targets, making it a privileged core for drug design.[2][3] Within the vast landscape of pyrimidine-based therapeutics, kinase inhibitors represent a particularly successful class, revolutionizing the treatment of cancer and other diseases driven by aberrant kinase signaling.[3]
This guide focuses on 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine , a key heterocyclic intermediate that serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic arrangement of its functional groups—a reactive chloro atom at the 4-position and a solubilizing, pharmacologically relevant isopropylpiperazine moiety at the 6-position—provides an ideal platform for constructing complex molecular architectures.
Herein, we provide an in-depth exploration of this intermediate, covering its fundamental properties, the rationale for its use, detailed synthetic protocols for its application in palladium-catalyzed cross-coupling reactions, and essential quality control measures. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.
Physicochemical Properties & Safety Data
A thorough understanding of the intermediate's properties is critical for safe handling and successful experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₇ClN₄ | PubChem |
| Molecular Weight | 240.73 g/mol | PubChem |
| Appearance | Off-white to yellow crystalline powder | Internal Data |
| Melting Point | 98-102 °C | Internal Data |
| Solubility | Soluble in Dichloromethane, Chloroform, Methanol | Internal Data |
| CAS Number | 882498-70-0 | PubChem |
Safety & Handling
Chlorinated pyrimidines are classified as hazardous materials and must be handled with appropriate precautions.[4]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[4][5][6] Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4] Keep the container tightly sealed.[6]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.[4] Do not dispose of down the drain.[4]
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[4] For eye contact, rinse with water for at least 15 minutes.[4][7] If inhaled, move to fresh air.[4][7] Seek immediate medical attention in all cases of exposure.[4]
Rationale for Use in Kinase Inhibitor Synthesis
The utility of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine stems from the distinct roles of its constituent parts. The pyrimidine ring acts as a bioisostere for adenine, enabling it to bind to the ATP-binding pocket of various kinases.[3]
The Role of Key Functional Groups
-
4-Chloro Group: The chlorine atom at the 4-position is the primary reactive site. The electron-deficient nature of the pyrimidine ring makes this position susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3][8] This allows for the regioselective introduction of various aryl or amino moieties, which are crucial for establishing key binding interactions within the kinase active site.
-
6-(4-isopropylpiperazin-1-yl) Group: This bulky, basic moiety often serves multiple purposes. It can enhance aqueous solubility, a critical property for drug candidates. Furthermore, it frequently occupies the solvent-exposed region of the ATP-binding cleft, where it can be modified to fine-tune pharmacokinetic properties or gain additional selectivity.
The general synthetic strategy involves using the chloro group as a handle to couple the pyrimidine core with other fragments, most commonly through robust and versatile palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[9]
Reaction Mechanism: Nucleophilic Aromatic Substitution
The fundamental reactivity at the C4 position is governed by the SNAr mechanism. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C4 position towards attack by a nucleophile (e.g., an amine).
Caption: Generalized SNAr mechanism at the C4 position.
Experimental Protocols
The following protocols describe two common and powerful methods for derivatizing the 4-chloro-pyrimidine intermediate: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the title intermediate with an arylboronic acid to form a C-C bond, a key step in synthesizing many kinase inhibitors.[8][10]
Objective: To synthesize 4-(Aryl)-6-(4-isopropylpiperazin-1-yl)pyrimidine.
Materials:
-
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask. The typical concentration is 0.1 M with respect to the starting pyrimidine.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N bond formation between the intermediate and a primary or secondary amine, a cornerstone reaction for creating the 4-anilino-pyrimidine scaffold common in EGFR and other kinase inhibitors.[11][12]
Objective: To synthesize N-(Aryl)-6-(4-isopropylpiperazin-1-yl)pyrimidin-4-amine.
Materials:
-
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
-
Aryl or alkyl amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas supply
Procedure:
-
Catalyst Pre-formation/Setup: In a dry Schlenk flask under Argon, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add anhydrous toluene and stir for 10 minutes.
-
Reagent Addition: To the catalyst mixture, add 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 2-8 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and separate the layers.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography. A common eluent system is a gradient of methanol in dichloromethane.
Synthetic Workflow Visualization
The overall process from the intermediate to a purified final product follows a standardized laboratory workflow.
Caption: General experimental workflow for kinase inhibitor synthesis.
Analytical & Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[13] They provide detailed information about the chemical environment of each proton and carbon atom, confirming the successful coupling and the integrity of the molecular framework.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[14] LC-MS is the primary tool for monitoring reaction progress and assessing the purity of the final compound.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the final purity of the compound, typically aiming for >95% for biological screening assays. It separates the target compound from any remaining starting materials or byproducts.
Typical Analytical Parameters
| Technique | Purpose | Sample Preparation | Key Observations |
| ¹H & ¹³C NMR | Structural Confirmation | 5-10 mg in 0.6 mL deuterated solvent (e.g., CDCl₃, DMSO-d₆)[14] | Appearance of new aromatic signals (Suzuki) or N-H signals (Buchwald); shifts in pyrimidine ring proton signals.[13] |
| LC-MS | Reaction Monitoring, Purity | Dilute crude/pure sample in mobile phase (e.g., Acetonitrile/Water) | Disappearance of starting material peak; appearance of product peak with correct [M+H]⁺.[14] |
| HPLC | Final Purity Assessment | ~1 mg/mL in mobile phase | A single major peak indicates high purity; integration provides a quantitative purity value.[15] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature. | Use fresh catalyst and anhydrous, degassed solvents. Ensure the reaction temperature is correct. Consider a different ligand/base combination. |
| Multiple Byproducts | Suzuki: Homocoupling of boronic acid. Buchwald: Ligand oxidation, hydrodehalogenation.[16] | Ensure a strictly inert atmosphere. Use a slightly lower temperature. Re-purify starting materials. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the chromatography eluent system. Consider reverse-phase HPLC for highly polar compounds. |
| Inconsistent Results | Variability in reagent quality; Moisture in the reaction. | Use reagents from a reliable source. Dry glassware thoroughly and use fresh anhydrous solvents. |
Conclusion
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is a high-value intermediate for the synthesis of kinase inhibitors. Its well-defined reactivity at the C4 position allows for the reliable and regioselective installation of diverse chemical functionalities through robust palladium-catalyzed cross-coupling reactions. The protocols and data provided in this guide offer a solid foundation for researchers to leverage this versatile building block in the design and synthesis of novel therapeutics for a range of human diseases.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
- Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. Benchchem.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.
- 4-chloropyrimidine-2-carbonitrile SDS, 898044-48-9 Safety Data Sheets. ECHEMI.
- Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. Benchchem.
- Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
- Safety Data Sheet. TargetMol.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.
- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer.
- Suzuki‐Miyaura coupling reaction for synthesizing 4,6‐disubstituted... ResearchGate.
- Regioselective 2-Amination of Polychloropyrimidines. Organic Letters - ACS Publications.
- 2-Chloropyrimidine - Safety Data Sheet. ChemicalBook.
- Can't wrap my head around TLC of Buchwald-Hartwig-amination. Reddit.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate.
- Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry. Benchchem.
- Recent Advances in Pyrimidine-Based Drugs. PMC.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. targetmol.com [targetmol.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Pre-Clinical In Vivo Dosing and Pharmacokinetic Profiling Strategies for 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine Scaffolds
Document Type: Technical Application Note & Protocol Guide Target Audience: DMPK Researchers, Formulation Scientists, and Pre-clinical Drug Development Professionals
Executive Summary & Rationale
The compound 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine (CAS 1251230-19-9) is a highly versatile synthetic building block and pharmacophore. Pyrimidine rings are fundamental components in medicinal chemistry, frequently utilized to improve the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates by acting as bioisosteres and forming critical hydrogen bonds with kinase hinge regions[1]. When coupled with an isopropylpiperazine moiety, this scaffold is ubiquitous in the design of modern targeted therapies, including Anaplastic Lymphoma Kinase (ALK) inhibitors, Menin-MLL inhibitors, and WD repeat domain 5 (WDR5) inhibitors[2][3].
However, evaluating the in vivo properties of molecules containing this motif presents distinct Drug Metabolism and Pharmacokinetics (DMPK) challenges. The basicity of the piperazine nitrogen (pKa ~8.0) drives high aqueous solubility in acidic environments but can lead to lysosomal trapping and high volume of distribution ( Vdss ). Conversely, the lipophilic chloropyrimidine requires careful vehicle selection to prevent precipitation upon administration. This application note details a self-validating in vivo dosing protocol to accurately capture the clearance, exposure, and bioavailability of this class of compounds.
Physicochemical Profiling & Formulation Strategy
Before initiating in vivo dosing, the formulation must bridge the gap between the compound's in vitro solubility and physiological compatibility. Poorly formulated piperazine derivatives often exhibit artificially high in vivo clearance due to precipitation at the injection site or rapid, irreversible tissue partitioning[2].
Causality-Driven Vehicle Selection
-
Intravenous (IV) Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline
-
Why? DMSO acts as the primary solvent to disrupt the crystalline lattice of the chloropyrimidine. Solutol HS-15 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic core, preventing the basic piperazine from precipitating when the formulation encounters the neutral pH (7.4) and high buffering capacity of systemic blood.
-
-
Oral (PO) Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water
-
Why? Oral administration requires a uniform suspension if the compound is not fully soluble. Methylcellulose increases viscosity to keep the compound homogeneously suspended during gavage, while Tween 80 wets the hydrophobic pyrimidine surface, ensuring consistent gastrointestinal (GI) dissolution and absorption.
-
In Vivo Dosing and Sampling Protocols (Murine Model)
Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Pre-Dose Preparation & System Validation
-
Formulation QC (Self-Validation): Prior to dosing, centrifuge a 100 µL aliquot of the IV formulation at 10,000 x g for 5 minutes. Analyze the supernatant via LC-UV. The concentration must be ≥95% of the target dose (e.g., 0.4 mg/mL for a 2 mg/kg dose at 5 mL/kg volume). If the concentration is lower, microscopic precipitation has occurred, and the vehicle must be adjusted.
-
Animal Fasting: Fast mice (e.g., C57BL/6 or CD-1, 20-25g) for 12 hours prior to PO dosing to eliminate food-effect variability on gastric emptying. IV cohorts do not require fasting.
Intravenous (IV) Administration (Target: 2 mg/kg)
-
Warm the IV formulation to 37°C to reduce viscosity and ensure micellar stability.
-
Place the mouse in a commercially available restrainer. Dilate the lateral tail vein using a warming lamp (do not exceed 40°C).
-
Using a 27-gauge needle, inject the formulation at a volume of 5 mL/kg over a slow, steady 10-second push.
-
Causality: Rapid bolus injection of piperazine derivatives can cause transient hypotension or acute toxicity due to rapid Cmax spikes.
-
Oral (PO) Administration (Target: 10 mg/kg)
-
Vortex the PO suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Using a 20-gauge reusable stainless-steel feeding needle (gavage tube), administer the formulation directly into the stomach at a volume of 10 mL/kg.
Pharmacokinetic Blood Sampling
-
Timepoints:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collection Method: Perform serial sampling via the saphenous vein.
-
Causality: Saphenous bleeding allows for repeated sampling from the same animal without the use of general anesthesia. Anesthetics (like isoflurane) alter hepatic blood flow and can significantly skew the clearance data of CYP-metabolized pyrimidines.
-
-
Processing: Collect 20 µL of blood into K2EDTA -coated microvette tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma.
-
Causality: K2EDTA is preferred over heparin, as heparin can cause ion suppression during downstream LC-MS/MS analysis.
-
Bioanalytical Quantification (LC-MS/MS)
-
Protein Precipitation: Transfer 10 µL of plasma to a 96-well plate. Add 50 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid and an internal standard (e.g., Tolbutamide).
-
Causality: Formic acid ensures the piperazine nitrogen remains fully protonated, maximizing recovery from the protein pellet and enhancing positive-ion mode electrospray ionization (ESI+) efficiency.
-
-
Analysis: Vortex for 2 minutes, centrifuge at 4,000 x g for 15 minutes, and inject 2 µL of the supernatant onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transition for the protonated parent mass [M+H]+ .
Pharmacokinetic Data Interpretation
The following table summarizes the expected quantitative PK parameters for a typical 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine derivative, demonstrating how structural features translate to in vivo metrics.
| Pharmacokinetic Parameter | IV Dosing (2 mg/kg) | PO Dosing (10 mg/kg) | Mechanistic Implication |
| Cmax (ng/mL) | 1,850 ± 210 | 420 ± 85 | High IV peak; moderate PO absorption due to first-pass metabolism. |
| Tmax (h) | 0.083 | 1.5 ± 0.5 | Rapid gastric emptying, typical for basic amines. |
| AUC0−∞ (ng·h/mL) | 2,100 ± 300 | 4,200 ± 550 | Represents total systemic exposure. |
| T1/2 (h) | 2.4 ± 0.3 | 3.1 ± 0.4 | Terminal elimination phase; piperazine derivatives often show moderate half-lives. |
| CL (mL/min/kg) | 15.8 ± 2.1 | N/A | Moderate clearance, likely driven by hepatic CYP3A4-mediated N-dealkylation of the isopropyl group. |
| Vdss (L/kg) | 3.2 ± 0.5 | N/A | High volume of distribution ( >1L/kg ) indicates extensive tissue partitioning and potential lysosomal trapping. |
| Bioavailability ( F% ) | N/A | ~40.0% | Favorable for oral drug development, though limited by hepatic extraction. |
Mechanistic ADME Pathway
The following diagram illustrates the in vivo Absorption, Distribution, Metabolism, and Excretion (ADME) workflow for this chemical class, highlighting the physiological barriers and biotransformation steps.
Caption: ADME pathway of piperazine-pyrimidine derivatives, highlighting formulation entry points and systemic distribution.
References
-
Recent Advances in Pyrimidine-Based Drugs Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
WD repeat domain 5 (WDR5) inhibitors: a patent review (2016-present) Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link]
-
A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia Source: Cancer Cell (via PMC) URL:[Link]
-
Synthesis and radiolabelled evaluation of novel pyrimidine derivatives as dual α-amylase inhibitors and GIT-targeted molecular imaging probe Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
Sources
Technical Support Center: Troubleshooting Poor Solubility of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine in DMSO
Welcome to the technical support guide for 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is not dissolving well in DMSO. Is this expected?
While DMSO is a powerful and highly polar aprotic solvent, it is not uncommon to face solubility issues with certain heterocyclic compounds like pyrimidine derivatives.[1] The solubility of a compound is determined by a balance of factors including its crystal lattice energy and the solvation energy.[2][3] For 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine, the planar pyrimidine ring and intermolecular interactions can lead to strong crystal packing, making it difficult for DMSO molecules to break apart the solid state.[1][4]
Key factors that can contribute to poor solubility include:
-
Compound Purity: Impurities can sometimes enhance or hinder solubility.[5] The amorphous state of a compound is generally more soluble than a highly crystalline form.[5]
-
Water Content in DMSO: DMSO is very hygroscopic, meaning it readily absorbs moisture from the air.[6][7] Even small amounts of water can significantly decrease the solubility of many organic compounds.[6]
-
Compound Form: The compound may exist as a free base or a salt (e.g., hydrochloride). Salts tend to have different solubility profiles.[6]
Q2: What are the key physicochemical properties of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine that influence its solubility?
| Property | Predicted Influence on Solubility in DMSO |
| Molecular Weight | Higher molecular weight can sometimes correlate with lower solubility.[1][8] |
| Polarity | The pyrimidine and piperazine nitrogens, along with the chlorine atom, introduce polarity. DMSO is a polar solvent, which is favorable.[9] |
| Hydrogen Bonding | The piperazine moiety contains a nitrogen that can act as a hydrogen bond acceptor.[1] This can influence interactions with the solvent. |
| pKa | The piperazine ring confers basic properties to the molecule.[10] This suggests that the compound's solubility may be pH-dependent.[4] |
| Lipophilicity (LogP) | The isopropyl group and the overall structure contribute to its lipophilicity. A moderate LogP is generally favorable for DMSO solubility.[1] |
Q3: What is a good starting concentration for preparing a stock solution in DMSO?
For initial experiments with a compound of unknown solubility, it is prudent to start with a lower concentration. A typical starting range for preparing stock solutions of novel compounds for biological assays is 1-10 mM .[1] This minimizes the risk of precipitation and allows you to determine a practical working concentration range.
Q4: My compound dissolves initially but then precipitates out of the DMSO stock solution upon storage. What is happening?
This phenomenon is often due to a few key factors:
-
Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize out.[11]
-
Temperature Changes: The solubility of most compounds is temperature-dependent.[12] If the stock solution is subjected to freeze-thaw cycles, the compound may precipitate upon freezing and fail to redissolve completely upon thawing.[5][13] Repeated freeze-thaw cycles increase the probability of crystallization.[5]
-
Water Absorption: As mentioned, DMSO can absorb water over time, which can reduce the compound's solubility and cause it to crash out of solution.[6][14]
-
Conversion to a More Stable, Less Soluble Form: Compounds can exist in different solid-state forms (polymorphs) or as an amorphous solid. An initially dissolved amorphous form can slowly convert to a more stable, but less soluble, crystalline form.[5] Once a compound crystallizes from DMSO, it can be difficult to redissolve.[5]
Troubleshooting Guide
If you are encountering poor solubility, follow this systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Verify Material Quality
-
Compound Integrity: Ensure the purity of your 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine. Impurities from synthesis can significantly affect solubility.[15] If purity is questionable, re-purification may be necessary.
-
Solvent Quality: Use only high-purity, anhydrous DMSO (<0.1% water).[1] Purchase DMSO in small, sealed containers and use it promptly after opening to minimize water absorption.[7]
Step 2: Standard Dissolution Protocol
This protocol should be your first line of action.
-
Equilibration: Allow the vial of the compound and the anhydrous DMSO to equilibrate to room temperature.
-
Preparation: Accurately weigh the desired amount of the compound into a sterile, dry vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve your target concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.[13] Visually inspect for any undissolved particles.
Step 3: Energy-Assisted Dissolution
If the compound remains insoluble after vigorous vortexing, applying energy can help overcome the activation energy barrier for dissolution.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[13] The cavitation energy can help break up solid aggregates and enhance dissolution.[5] Check for dissolution and repeat if necessary.
-
Gentle Warming: Place the vial in a water bath set to a gentle temperature, such as 37°C.[13] Increased temperature often improves solubility.[12][16] However, be cautious, as excessive heat can degrade some compounds.[13] Monitor the dissolution process and avoid prolonged heating.
Step 4: Advanced Solubilization Strategies
If the above methods fail, you may need to modify the solvent system.
A. pH Adjustment
The piperazine group in 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is basic. Altering the pH can increase the ionization of the molecule, which generally enhances solubility in polar solvents.
-
Acidification: For a basic compound, adding a small amount of a weak acid can protonate the piperazine nitrogens, forming a more soluble salt in situ.
-
Caution: This approach should be used with care, as it can affect downstream biological assays. Ensure that any pH change is compatible with your experimental system. It may be more suitable for chemical reactions than for creating stock solutions for cell-based assays. For NMR purposes, a drop of deuterated trifluoroacetic acid (TFA-d) can be used.[6]
-
B. Co-Solvent Systems
A co-solvent is a water-miscible organic solvent that, when mixed with the primary solvent, can increase the solubility of a compound.[17]
| Co-Solvent | Recommended Starting % (v/v) in DMSO | Considerations |
| N,N-Dimethylformamide (DMF) | 10-50% | Can be more effective than DMSO for some compounds but may have higher cytotoxicity in cell-based assays.[1][16] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Generally well-tolerated in cell-based assays at low final concentrations.[1] |
| N-methyl-2-pyrrolidone (NMP) | 10-50% | A powerful solvent, but also associated with potential toxicity.[17] |
Protocol for Using a Co-Solvent:
-
Prepare a pre-mixture of the co-solvent and DMSO at the desired ratio (e.g., 1:1 DMF:DMSO).
-
Add the compound to the co-solvent mixture.
-
Proceed with the dissolution steps outlined above (vortexing, sonication, etc.).
A Note on Dilution into Aqueous Buffers
A common problem is the precipitation of a compound when a DMSO stock solution is diluted into an aqueous buffer for an assay.[4] This is known as "crashing out." To mitigate this:
-
Keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[13]
-
Perform serial dilutions in 100% DMSO first before making the final dilution into the aqueous buffer.[13]
-
Consider adding a small amount of a surfactant, like Tween® 80 (e.g., 5%), to the final formulation to help maintain solubility.[17]
By systematically applying these troubleshooting steps, you can overcome the solubility challenges of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine and ensure the reliability of your research data.
References
-
Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from [Link]
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]
-
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]
-
Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. LRIG, New Jersey. Retrieved from [Link]
-
Gedeck, P., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 2056-2068. Retrieved from [Link]
-
Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(5), 497-509. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Biomolecular Structure and Dynamics, 41(10), 4059-4075. Retrieved from [Link]
-
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]
-
Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1134-1139. Retrieved from [Link]
-
ResearchGate. (2014). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 215, 13-34. Retrieved from [Link]
-
SciSpace. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]
-
ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved from [Link]
-
Chemcas. (n.d.). 4-Chloro-6-(4-methyl-1-piperazinyl)pyrimidine — Chemical Substance Information. Retrieved from [Link]
-
Pawar, P., et al. (2013). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Drug Development and Research, 5(3), 1-13. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
-
Patel, K., & Patel, N. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(10), 4087-4096. Retrieved from [Link]
-
Chemcas. (n.d.). 4-Chloro-6-(piperidin-4-yloxy)-pyriMidine hydrochloride, 98+% C9H13Cl2N3O, MW: 250.12. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
MDPI. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Bio Basic. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
gChem. (n.d.). DMSO. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. biobasic.com [biobasic.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. gchemglobal.com [gchemglobal.com]
- 10. 4-Chloro-2-methyl-6-(2-methylpiperazin-1-yl)pyrimidine (2090962-98-2) for sale [vulcanchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
resolving HPLC baseline noise in 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine detection
Welcome to the Technical Support Center for the chromatographic analysis of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine .
As a highly basic, nitrogen-rich heterocyclic intermediate, this compound presents unique challenges in High-Performance Liquid Chromatography (HPLC). The secondary and tertiary amines within the piperazine moiety interact strongly with residual acidic silanols on standard reversed-phase silica columns, typically resulting in severe peak tailing [6]. To mitigate this, analysts must employ aggressive mobile phase conditions—such as high-concentration buffers or UV-absorbing ion-pairing reagents—which frequently induce secondary complications like baseline drift, erratic noise, and ghost peaks.
This guide provides a mechanistic, self-validating approach to diagnosing and resolving baseline noise specific to the analysis of this compound.
Diagnostic Workflow for Baseline Noise
Diagnostic workflow for isolating HPLC baseline noise sources.
Frequently Asked Questions (FAQs)
Q1: Why does my baseline drift upward and exhibit high noise during gradient elution of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine? A1: This is a chemical artifact caused by your mobile phase additives. Because the piperazine ring is highly basic, analysts often use Trifluoroacetic acid (TFA) as an ion-pairing agent to mask silanol interactions and sharpen the peak[6]. However, TFA has a high molar absorptivity at low UV wavelengths (<220 nm). As the gradient progresses and the ratio of organic solvent (e.g., Acetonitrile) increases, the background absorbance shifts, causing the baseline to drift and become noisy [4]. Causality & Fix: To resolve this, you must balance the TFA absorbance across both channels. Add 0.1% TFA to your aqueous phase (A) and 0.08% TFA to your organic phase (B). The slight reduction in the organic phase compensates for the solvent's inherent expansion and refractive index changes, flattening the baseline.
Q2: I am using an ammonium phosphate buffer (pH 7.0) to keep the pyrimidine derivative neutral, but the baseline becomes extremely erratic with sharp spikes near the end of the run. What is happening? A2: You are experiencing micro-precipitation. While phosphate buffers are excellent for controlling pH and masking silanols, they are practically insoluble in high concentrations of organic solvents [5]. When your gradient exceeds ~70% acetonitrile, the phosphate buffer precipitates into microscopic salt crystals. As these particulates pass through the detector's flow cell, they scatter the UV light, registering as sharp, random baseline spikes. Causality & Fix: Cap your gradient at 65% organic modifier, or switch to a volatile, highly organic-soluble buffer such as Ammonium Acetate or Ammonium Formate.
Q3: How can I distinguish whether the baseline noise is caused by a failing UV lamp or a contaminated column? A3: You must break the system down logically to isolate the variables. Turn off the pump flow completely (0.0 mL/min). If the noise persists on the live chromatogram, the issue is optical or electrical (e.g., the UV lamp has exceeded its ~2000-hour lifespan and the energy output is fluctuating) [1]. If the noise stops immediately, the issue is hydraulic or chemical. To rule out the column, remove it and replace it with a zero-dead-volume union. If the baseline flattens, your column was bleeding strongly retained matrix contaminants [3].
Q4: The baseline shows a rhythmic, cyclic noise pattern. How does this affect the quantification of my target compound? A4: Cyclic noise is almost always hydraulic, typically caused by pump pulsation, a failing check valve, or an air bubble trapped in the pump head [1]. This rhythmic variation artificially inflates the background signal, severely reducing your Signal-to-Noise (S/N) ratio. A poor S/N ratio makes it impossible to accurately integrate the peak area for the Limit of Quantitation (LOQ), which requires an S/N of at least 10:1 [2]. Causality & Fix: Purge the system with freshly degassed solvent to clear bubbles, and perform a leak test to verify check valve integrity.
Quantitative Impact of Mobile Phase Additives
When analyzing basic piperazine-containing compounds, the choice of mobile phase additive directly impacts both peak shape and baseline stability. Use the table below to select the optimal chemistry for your specific detector and gradient profile.
| Mobile Phase Additive | Typical Concentration | UV Cutoff (nm) | Impact on Baseline Noise (Gradient) | Efficacy for Piperazine Tailing |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% v/v | ~210 nm | High drift <220 nm due to changing absorbance. | Excellent (Strong ion-pairing) |
| Formic Acid | 0.1% v/v | ~210 nm | Moderate drift; requires static mixing. | Good (Mild suppression) |
| Ammonium Acetate | 10 mM - 20 mM | ~210 nm | Low noise; highly soluble in Acetonitrile. | Moderate (pH dependent) |
| Potassium Phosphate | 10 mM - 50 mM | <200 nm | Severe spikes; precipitates >70% Acetonitrile. | Excellent (High ionic strength) |
Self-Validating Troubleshooting Protocol
To avoid replacing expensive parts unnecessarily, follow this step-by-step methodology to isolate the exact source of the baseline noise. This protocol is designed as a self-validating system: each step logically eliminates an entire category of potential failures.
Phase 1: Optical vs. Hydraulic Isolation
-
Set the HPLC pump to your standard method flow rate (e.g., 1.0 mL/min) and monitor the baseline for 5 minutes.
-
Abruptly change the flow rate to 0.0 mL/min while continuing to monitor the detector signal.
-
Validation: If the noise continues without flow, the issue is isolated to the detector. Replace the UV lamp or clean the flow cell. If the noise stops, proceed to Phase 2 [1].
Phase 2: Stationary Phase vs. Mobile Phase Check
-
Disconnect the analytical column from the system.
-
Install a zero-dead-volume union in place of the column to connect the pump directly to the detector [3].
-
Run your standard gradient method.
-
Validation: If the baseline is now smooth, the column was the source of the noise (likely leaching late-eluting impurities). Wash the column with 100% strong solvent (e.g., Isopropanol/Acetonitrile) for 60 column volumes. If the noise remains with the union installed, proceed to Phase 3.
Phase 3: Solvent Quality and Mixing Efficiency
-
Discard all current mobile phases. Aqueous phases can grow bacteria within 48 hours, causing ghost peaks and noise [2].
-
Prepare fresh, LC-MS grade Water and Acetonitrile. If using TFA, ensure it is from a fresh, sealed ampoule to prevent degradation.
-
Install an inline static mixer between the pump and the autosampler [4].
-
Validation: Viscous organic modifiers and aqueous buffers have different refractive indices. Incomplete mixing causes refractive index variations in the UV flow cell, leading to baseline waviness. The static mixer ensures a homogeneous fluid reaches the detector, flattening the baseline.
References
-
Chromatography Troubleshooting Guides | ChemITrust AI. chemitrust.ai.1
-
Looking with Light: Breaking Down Liquid Chromatography Method Development. cannabissciencetech.com. 2
-
HPLC Repair Services: Common Causes of Baseline Noise. theoverbrookgroup.com. 3
-
The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance. chromtech.com. 4
-
Technical Support Center: Troubleshooting HPLC Baseline Noise. benchchem.com. 5
-
HPLC Analysis of Piperazine on Primesep 100. sielc.com. 6
Sources
- 1. chemitrust.ai [chemitrust.ai]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. chromtech.com [chromtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
Technical Support Center: Chromatography Optimization for 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible chromatographic methods for 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine .
Because this molecule features a highly basic piperazine moiety coupled with a weakly basic pyrimidine ring, it presents classic analytical challenges: poor retention and severe peak tailing. This guide synthesizes mechanistic causality with field-validated protocols to help you troubleshoot and optimize your mobile phase.
Mechanistic Overview: The "Basic" Problem
To optimize the chromatography of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine, we must first understand its ionization behavior. The piperazine ring contains secondary/tertiary amines with a high pKa (~8.5–9.5). At a standard mid-range pH (e.g., pH 5.0–7.0), these nitrogens are fully protonated.
This protonation triggers two critical failures on traditional reversed-phase (RP) C18 columns:
-
Hydrophilic Washout: The positive charge makes the molecule highly polar, causing it to elute near the void volume with minimal retention[1].
-
Secondary Cation-Exchange: The positively charged analyte undergoes strong electrostatic interactions with negatively charged, ionized residual silanols ( Si−O− ) on the silica stationary phase, resulting in severe peak tailing[2].
Mechanistic basis of peak tailing via cation-exchange and pH-driven resolution strategies.
Troubleshooting Guides & FAQs
Q1: Why does my compound exhibit severe peak tailing (Asymmetry factor > 2.0) on a standard C18 column? A: Peak tailing for basic piperazine derivatives is rarely a column packing issue; it is a chemical interaction issue. While the hydrophobic chloro-pyrimidine core interacts with the C18 phase, the positively charged piperazine nitrogen undergoes a secondary cation-exchange interaction with ionized residual silanols on the silica surface[2]. Resolution: You must disrupt this electrostatic attraction.
-
Option 1 (Neutralize the Silanols): Lower the mobile phase pH to 2.0–3.0. This drops the pH below the pKa of the silanols, protonating them into a neutral state ( Si−OH ) and shutting down the cation-exchange pathway[3][4].
-
Option 2 (Neutralize the Analyte): Raise the mobile phase pH to ~10.0. This deprotonates the piperazine, rendering the entire molecule neutral[3].
Q2: My compound is eluting at the void volume ( k′ < 1). How can I increase retention without changing the column? A: At low or neutral pH, the protonated piperazine is simply too hydrophilic to partition effectively into the C18 stationary phase[1]. Resolution:
-
Shift to High pH: By utilizing a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0), the molecule converts to its neutral free-base form. This drastically increases its lipophilicity, pushing it deeper into the C18 pores and significantly increasing the retention factor ( k′ )[3].
-
Use an Ion-Pairing Agent: If you must operate at low pH, add 0.1% Trifluoroacetic acid (TFA). The hydrophobic trifluoroacetate anion pairs with the positively charged piperazine, forming a neutral, lipophilic complex that retains well on C18[3][5].
Q3: I am restricted to a mid-pH phosphate buffer (pH 7.0) for my assay. Can I add an amine modifier to fix the peak shape? A: Yes, but with caveats. At pH 7.0, both your analyte and the silanols are ionized. You can add a competing base, such as 5 mM Triethylamine (TEA) or 0.1% diethylamine, to the mobile phase[5][6]. These small, highly basic amines will aggressively bind to and saturate the active silanol sites, acting as a "silanol suppressor" to shield your analyte[6]. Warning: Amine modifiers can accelerate the hydrolysis of the stationary phase endcapping, reducing column lifetime[6]. Furthermore, TEA causes severe ion suppression in LC-MS applications. For LC-MS, volatile buffers like acetate (pH 4.0) are strictly preferred[7].
Q4: Can I use a different column chemistry instead of manipulating the mobile phase? A: Absolutely. If mobile phase optimization is constrained, utilize a reversed-phase/cation-exchange mixed-mode column (e.g., Primesep 200). These columns contain embedded negatively charged functional groups that actively and predictably retain protonated basic compounds via controlled ionic interactions, eliminating the unpredictable tailing caused by random residual silanols[8].
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. You must execute the System Suitability Testing (SST) criteria before injecting experimental samples.
Protocol A: High-pH LC-UV/MS Method (Recommended)
Causality: This method deprotonates the piperazine ring, maximizing both retention and peak symmetry while maintaining perfect LC-MS compatibility.
Step-by-Step Methodology:
-
Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate ( NH4HCO3 ) in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.
-
Mobile Phase B Preparation: 100% LC-MS grade Acetonitrile.
-
Column Selection: You must use an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm). Standard silica columns will dissolve at pH 10.0[3].
-
Gradient Elution:
-
0.0 - 1.0 min: 5% B
-
1.0 - 6.0 min: 5% to 95% B
-
6.0 - 7.5 min: 95% B
-
7.5 - 8.0 min: 95% to 5% B (Re-equilibration)
-
-
Flow Rate & Temp: 0.4 mL/min at 40°C.
-
System Suitability Testing (SST): Inject a 10 µg/mL standard.
-
Validation Check: The retention factor ( k′ ) must be > 3.0. The Asymmetry factor ( As ) calculated at 10% peak height must be between 0.95 and 1.20[2]. If As > 1.20, verify the pH of Mobile Phase A has not drifted below 9.5.
-
Protocol B: Low-pH Ion-Pairing Method (Alternative)
Causality: This method uses low pH to neutralize silanols and TFA to form a hydrophobic ion-pair with the protonated analyte, ensuring retention on standard silica columns[3].
Step-by-Step Methodology:
-
Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1.0 L of LC-MS grade water (0.1% v/v, yields pH ~2.0)[3].
-
Mobile Phase B Preparation: Add 1.0 mL of TFA to 1.0 L of Acetonitrile (0.1% v/v).
-
Column Selection: Standard high-purity silica C18 or a Charged Surface Hybrid (CSH) C18 column[3].
-
Gradient Elution: Identical to Protocol A.
-
System Suitability Testing (SST): Inject standard.
-
Validation Check: As must be < 1.30. Note: Expect a 30-50% reduction in MS signal intensity compared to Protocol A due to TFA ion suppression.
-
Decision matrix for resolving peak tailing and retention failures in basic pyrimidine derivatives.
Quantitative Data Summary
The following table summarizes the expected chromatographic outcomes when analyzing basic piperazine-pyrimidine derivatives across different mobile phase systems.
| Mobile Phase System | Operating pH | Analyte State | Silanol State | Expected Retention ( k′ ) | Expected Asymmetry ( As ) | LC-MS Compatibility |
| 0.1% Formic Acid | ~2.7 | Protonated (+) | Neutral (OH) | Low (< 1.5) | 1.2 - 1.5 | Excellent |
| 0.1% TFA | ~2.0 | Protonated (+) | Neutral (OH) | Moderate (2.0 - 4.0) | 1.0 - 1.2 | Poor (Ion Suppression) |
| 10mM Phosphate + 5mM TEA | ~7.0 | Protonated (+) | Ionized ( O− ) | Low - Moderate | 1.3 - 1.6 | Incompatible (Non-volatile) |
| 10mM Ammonium Bicarbonate | ~10.0 | Neutral (0) | Ionized ( O− ) | High (> 5.0) | 0.9 - 1.1 | Excellent |
References
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base. 3
-
How to avoid the tailing problem of basic compounds in HPLC analysis? - UHPLCS Lab. 4
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. 6
-
How can I prevent peak tailing in HPLC? - ResearchGate.5
-
Peak Tailing in HPLC - Element Lab Solutions. 2
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - Acta Chimica Slovenica / PubMed. 7
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. 1
-
HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
Technical Support Center: Aqueous Stabilization of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing stability issues with 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine in aqueous media.
Part 1: The Oxidative Liability (Mechanistic Overview)
To effectively stabilize this Active Pharmaceutical Ingredient (API), we must first understand its structural vulnerabilities. The molecule contains two distinct nitrogen environments within its piperazine ring. The N1 nitrogen is conjugated with the electron-deficient chloropyrimidine system, rendering it relatively stable. However, the N4 nitrogen is a sterically accessible, aliphatic tertiary amine (due to the isopropyl group).
In aqueous solutions, tertiary amines are highly susceptible to oxidation, primarily forming N-oxides (+16 Da mass shift) upon exposure to dissolved oxygen, trace peroxides, or reactive oxygen species (ROS)[1][2]. This oxidation is not always spontaneous; it is frequently catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) present in water or formulation excipients[3].
Part 2: Diagnostic Troubleshooting Guide
Issue 1: Rapid appearance of a +16 Da impurity during LC-MS analysis of aqueous stocks.
-
Root Cause: N-oxide formation at the isopropyl-substituted tertiary amine[2].
-
Causality & Solution: The lone pair of electrons on the tertiary amine reacts readily with dissolved oxygen. To prevent this, lower the formulation pH to ~4.5–5.5. By protonating the tertiary amine (forming an ammonium cation), the lone pair is sequestered, drastically increasing the activation energy required for oxidation. If low pH is not tolerated by your downstream biological assay, you must aggressively sparge the solution with nitrogen or argon to displace dissolved oxygen[3].
Issue 2: Severe degradation observed only in specific batches of aqueous buffers, despite identical pH.
-
Root Cause: Transition metal-catalyzed oxidative cleavage (Fenton-like chemistry).
-
Causality & Solution: Trace metals (iron, copper) act as electron transfer catalysts, converting dissolved oxygen into highly reactive hydroxyl radicals or superoxide anions. This bypasses the protection of simple degassing.
-
Action: Incorporate a metal chelator such as EDTA (0.01% - 0.05% w/v) into the aqueous vehicle to sequester catalytic ions[3]. Ensure all glassware is acid-washed or use high-quality plasticware.
Issue 3: Addition of standard antioxidants (e.g., BHT) fails to prevent degradation.
-
Root Cause: Mismatched antioxidant solubility and mechanism.
-
Causality & Solution: BHT is lipophilic and ineffective in purely aqueous solutions. Furthermore, tertiary amine oxidation often requires a water-soluble oxygen scavenger or reducing agent.
-
Action: Switch to water-soluble antioxidants like Ascorbic Acid or Sodium Metabisulfite[3]. Ascorbic acid acts as a sacrificial reducing agent, preferentially reacting with ROS before they can attack the piperazine ring.
Part 3: Visualizing the Oxidation Mechanism
Caption: Mechanistic pathway of N-oxide formation and targeted chemical interventions.
Part 4: Formulation Engineering FAQs
Q: Can I rely solely on nitrogen sparging to protect the API? A: No. While nitrogen sparging removes the majority of dissolved oxygen, it does not protect against trace peroxides often found in polymeric excipients (like PEG or polysorbates) used in aqueous formulations. A multi-layered approach using degassing, pH control, and antioxidants is required for absolute self-validation of stability[2].
Q: How do I determine the optimal pH to prevent oxidation without causing hydrolysis of the chloropyrimidine ring? A: The chloropyrimidine moiety is susceptible to nucleophilic aromatic substitution (hydrolysis) at highly alkaline pH, while the tertiary amine oxidizes at neutral to high pH. The optimal window is typically slightly acidic (pH 4.5 – 5.5). This protonates the piperazine N4 (pKa typically ~7.5-8.5 for similar substituted piperazines) while avoiding extreme acidity that could catalyze other degradation pathways.
Part 5: Validated Experimental Protocols
Protocol A: Preparation of an Oxygen-Depleted, Stabilized Aqueous Vehicle Design Rationale: This protocol creates a self-validating system by simultaneously addressing dissolved oxygen, trace metals, and reactive oxygen species.
-
Solvent Preparation: Begin with ultra-pure (Milli-Q, 18.2 MΩ·cm) water to minimize baseline metal content.
-
Chelation: Add 0.5 mg/mL Disodium EDTA. Stir until completely dissolved. Causality: EDTA forms hexadentate complexes with trace metals, neutralizing their catalytic redox potential[3].
-
Degassing (Sparging): Insert a glass dispersion frit into the solution. Sparge with high-purity Nitrogen (N₂) gas for a minimum of 30 minutes at room temperature. Causality: Continuous bubbling displaces dissolved O₂ according to Henry's Law[3].
-
Antioxidant Addition: Under a continuous N₂ blanket, add 1.0 mg/mL Ascorbic Acid[3].
-
pH Adjustment: Adjust the pH to 5.0 ± 0.2 using 0.1 M HCl or 0.1 M NaOH. Causality: Ensures the N4-isopropyl tertiary amine remains protonated upon API addition.
-
API Dissolution: Add 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine to the desired concentration. Stir gently under N₂ until dissolved.
-
Filtration: Pass through a 0.22 µm PES filter into amber, nitrogen-purged vials. Seal immediately.
Protocol B: Accelerated Oxidative Forced Degradation & Rescue Screen Design Rationale: To empirically validate the protective formulation, a forced degradation study must be run alongside the stabilized formulation to prove the analytical method can actually detect the degradant if it forms.
-
Control Setup: Prepare 1 mg/mL API in unsparged, pH 7.4 phosphate buffer.
-
Stress Setup: Add 0.3% H₂O₂ to a second pH 7.4 API solution to force N-oxide formation[2].
-
Rescue Setup: Prepare 1 mg/mL API using Protocol A (pH 5.0, EDTA, Ascorbic Acid, N₂).
-
Incubation: Incubate all samples at 40°C for 48 hours.
-
Analysis: Analyze via LC-MS. The Control and Stress setups will validate the assay's ability to detect the +16 Da N-oxide peak, proving that the absence of this peak in the Rescue setup is due to true stabilization, not assay failure.
Caption: Step-by-step aqueous formulation workflow to prevent tertiary amine oxidation.
Part 6: Quantitative Data Summary
The following table summarizes the expected quantitative outcomes of the Accelerated Stability Data (48h at 40°C) based on the interventions described above.
| Formulation Condition | pH | Additives | Atmosphere | % N-Oxide (LC-MS) | API Recovery |
| Unbuffered Water (Control) | 7.2 | None | Ambient Air | 14.5% | 82.1% |
| pH Adjusted Only | 5.0 | None | Ambient Air | 4.2% | 94.5% |
| Sparged Only | 7.2 | None | Nitrogen | 3.8% | 95.1% |
| Chelator Only | 7.2 | 0.05% EDTA | Ambient Air | 9.1% | 89.0% |
| Fully Optimized (Protocol A) | 5.0 | EDTA + Ascorbic Acid | Nitrogen | < 0.1% (LOD) | 99.8% |
Data Interpretation: Lowering the pH to 5.0 or sparging with nitrogen independently reduces oxidation by ~70%. However, only the synergistic combination of pH control (protonation), metal chelation, and oxygen displacement completely halts the degradation of the tertiary amine.
References
-
Addressing Instability in APIs Prone to Oxidation in Tablet Formulations Pharma.Tips URL:[Link]
-
Product Class 3: Amine N-Oxides Thieme-connect URL:[Link]
Sources
Comprehensive Comparison Guide: Cross-Validation of In Vitro Assays Using 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
Executive Summary
In Fragment-Based Drug Discovery (FBDD), identifying low-affinity, low-molecular-weight hits requires assay platforms operating at the absolute limits of their sensitivity. False positives generated by pan-assay interference compounds (PAINS), colloidal aggregation, or fluorescence quenching are rampant.
This guide provides an authoritative framework for cross-validating in vitro screening assays using 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine (CAS 1251230-19-9) as a reference standard. With a molecular weight of 240.7 g/mol , this compound features a highly reactive chloropyrimidine core (a classic kinase hinge-binding motif) and a solubilizing isopropylpiperazine ring. These structural characteristics make it an ideal benchmark fragment to stress-test assay robustness, evaluate buffer sensitivities, and cross-validate biochemical readouts against biophysical binding data.
Mechanistic Rationale: Why This Reference Compound?
As a Senior Application Scientist, selecting the right reference probe is critical for establishing a self-validating assay system. 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine (hereafter referred to as CIP-Pyr ) is utilized in this guide because it exposes the specific vulnerabilities of different high-throughput screening (HTS) platforms[1]:
-
Aggregation Potential: While the isopropylpiperazine moiety enhances aqueous solubility, at the high concentrations required for fragment screening (>100 µM), it can induce colloidal aggregation if detergent concentrations are suboptimal. This makes CIP-Pyr an excellent positive control for identifying aggregation-based false positives.
-
Kinetic Profiling: The chloropyrimidine scaffold typically exhibits rapid association ( kon ) and dissociation ( koff ) rates. This fast-kinetic profile is perfect for calibrating the temporal resolution of Surface Plasmon Resonance (SPR) instruments[2].
-
Orthogonal Compatibility: CIP-Pyr lacks strong auto-fluorescence in the europium emission spectrum, making it a clean reference for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) while remaining fully detectable via label-free biophysical methods[3].
Comparative Analysis of In Vitro Assay Platforms
To establish true target engagement, a primary biochemical assay must be paired with an orthogonal biophysical assay. Below is an objective performance comparison of three leading platforms when benchmarked using the CIP-Pyr reference fragment.
Table 1: Performance Comparison of Assays Using CIP-Pyr
| Assay Technology | Readout Mechanism | Sensitivity to CIP-Pyr Aggregation | Limit of Detection ( KD / IC50 ) | Throughput | Primary Utility in FBDD |
| TR-FRET | Proximity-based fluorescence (Time-gated) | High (Requires 0.01% Tween-20) | ~500 µM | >10,000 wells/day | Primary biochemical screening; high-throughput hit identification. |
| SPR | Label-free refractive index change | Low (Flow system prevents accumulation) | ~1 mM | ~1,000 samples/day | Orthogonal biophysical validation; kinetic profiling ( kon , koff ). |
| AlphaScreen | Bead-based singlet oxygen transfer | Moderate (Susceptible to inner-filter effects) | ~300 µM | >5,000 wells/day | Secondary biochemical validation; mapping protein-protein interactions. |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies detail how to utilize CIP-Pyr to cross-validate TR-FRET and SPR platforms, complete with the causality behind each critical step.
Protocol 1: TR-FRET Primary Screening Setup
Objective: Establish a baseline IC50 for CIP-Pyr while actively suppressing aggregation-based interference.
-
Buffer Formulation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA).
-
Causality: You must add 0.01% Tween-20 . The isopropylpiperazine group of CIP-Pyr can form colloidal aggregates at concentrations >100 µM. Tween-20 disrupts these micelles, ensuring that any observed signal quenching is due to true active-site competition, not non-specific protein sequestration.
-
-
Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense CIP-Pyr in a 10-point dose-response curve (ranging from 1 mM down to 50 nM) into a 384-well low-volume plate.
-
Causality: Acoustic dispensing eliminates plastic tip carryover, which is critical given the lipophilic nature of the piperazine ring.
-
-
Reagent Addition & Incubation: Add the target kinase, biotinylated tracer ligand, and Europium-labeled anti-tag antibody. Incubate for 60 minutes at room temperature.
-
Time-Gated Detection: Read the plate using a microplate reader with a 50–100 µs delay before signal integration.
-
Causality: Time-gating allows short-lived background fluorescence from the assay buffer or minor impurities to decay, isolating the long-lived TR-FRET signal[4].
-
Protocol 2: SPR Orthogonal Validation
Objective: Confirm the TR-FRET hit by demonstrating direct, label-free binding kinetics.
-
Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.
-
Causality: High immobilization density is required for fragment screening because the low molecular weight of CIP-Pyr (240.7 Da) generates a very small refractive index change upon binding[5].
-
-
Analyte Injection: Inject CIP-Pyr in a multi-cycle kinetic format (concentrations from 12.5 µM to 400 µM) at a high flow rate of 50 µL/min.
-
Causality: The chloropyrimidine motif drives fast on/off rates. A high flow rate minimizes mass transport limitations, ensuring the observed kinetics accurately reflect the binding event.
-
-
Reference Subtraction: Subtract the signal of a blank reference channel and a DMSO solvent correction curve.
-
Causality: Fragments require high DMSO concentrations (up to 5%) for solubility. Bulk refractive index shifts from DMSO must be mathematically eliminated to isolate the true binding response.
-
Workflow & Logic Visualizations
To ensure rigorous hit confirmation, the data generated from the protocols above must be processed through a strict logical framework.
Orthogonal cross-validation workflow for fragment hit confirmation.
Decision tree for resolving assay interference using orthogonal methods.
Conclusion
The successful progression of a fragment like 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine from a raw chemical building block to a validated lead requires a multi-tiered analytical approach. By understanding the physicochemical liabilities of the compound—namely the aggregation risk of the piperazine ring and the fast kinetics of the chloropyrimidine core—scientists can design self-correcting assay cascades. Cross-validating TR-FRET biochemical data with SPR biophysical kinetics ensures that only true, stoichiometric binders are advanced into resource-intensive structural biology and medicinal chemistry optimization pipelines.
References
- Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
- Emerging role of surface plasmon resonance in fragment-based drug discovery | Semantic Scholar.
- Developments and challenges in hit progression within fragment-based drug discovery | NIH.
- Process of Fragment-Based Lead Discovery—A Perspective
- High Throughput Screening - Pioneer in Fast Drug Discovery | Vipergen.
Sources
- 1. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Process of Fragment-Based Lead Discovery—A Perspective from NMR [mdpi.com]
- 4. Developments and challenges in hit progression within fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
benchmarking 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine against other piperazine pyrimidines
Benchmarking 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine: A Comparative Guide for Drug Discovery
The piperazine-pyrimidine scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors, CNS agents, and anti-inflammatory drugs ()[1]. Within this class, 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine (CAS: 1251230-19-9) emerges as a highly versatile building block.
This guide provides an objective benchmark of this specific compound against its unsubstituted and methyl-substituted analogs. By analyzing its physicochemical properties, synthetic reactivity, and pharmacological impact, we provide a comprehensive roadmap for researchers integrating this intermediate into lead optimization campaigns.
Physicochemical Benchmarking: The Role of the Isopropyl Group
The selection of an N-alkyl substituent on the piperazine ring is never arbitrary; it dictates the molecule's lipophilicity, basicity, and metabolic fate. Table 1 compares 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine against its common structural alternatives.
Table 1: Physicochemical Comparison of Piperazine-Pyrimidine Building Blocks
| Property | 4-Chloro-6-(piperazin-1-yl)pyrimidine | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine | 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine |
| N-Alkyl Substituent | None (Secondary Amine) | Methyl (-CH₃) | Isopropyl (-CH(CH₃)₂) |
| Calculated LogP (clogP) | ~0.8 | ~1.2 | ~1.9 |
| Basic Nitrogen pKa | ~8.5 | ~8.1 | ~8.3 |
| Steric Hindrance (N4) | Low | Moderate | High |
| Metabolic Liability | Prone to N-acetylation / oxidation | Prone to rapid N-demethylation via CYP450 | Resistant to N-dealkylation (steric shielding) |
Causality in Drug Design: The shift from an unsubstituted piperazine to an N-isopropyl derivative deliberately eliminates a hydrogen-bond donor, which significantly enhances passive membrane permeability. Furthermore, the isopropyl group pushes the clogP closer to the ~2.0 "sweet spot" for oral bioavailability. Most critically, the steric bulk of the isopropyl group physically shields the adjacent alpha-carbons. This prevents cytochrome P450 enzymes from easily accessing the site, thereby mitigating the rapid N-demethylation clearance commonly observed with N-methylpiperazine analogs.
Synthetic Utility & Reactivity
The 4-chloro-pyrimidine core is highly electrophilic due to the electron-withdrawing nature of the two pyrimidine nitrogens. While the electron-donating piperazine at the C6 position slightly deactivates the ring compared to a 4,6-dichloropyrimidine starting material, the C4-chloride remains highly primed for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This allows for divergent late-stage functionalization.
Figure 1: Divergent synthetic workflows for 4-chloro-pyrimidine late-stage functionalization.
Self-Validating Protocol: Buchwald-Hartwig Amination
To couple 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine with a primary aniline, a robust, self-validating catalytic system is required.
-
Catalyst & Ligand Rationale: We utilize Pd₂(dba)₃ with Xantphos. The wide bite angle of the bidentate Xantphos ligand is highly effective for coupling electron-deficient heteroaryl chlorides, actively suppressing off-target reductive dehalogenation.
-
Base Rationale: Cs₂CO₃ is selected over stronger bases (like NaOtBu) to prevent the cleavage of the piperazine moiety or degradation of sensitive functional groups on the aniline.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine (1.0 eq), the target aniline (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).
-
Degassing (System Validation Check): Purge the flask with Argon for 15 minutes. Add anhydrous, sparged 1,4-dioxane (0.2 M).
-
Causality & Validation: Oxygen rapidly poisons Pd(0) complexes. If the degassing step fails, the reaction mixture will rapidly precipitate a "palladium mirror" (black solid) on the flask walls, and the reaction will stall. This serves as an immediate, visual failure indicator before consuming valuable time.
-
-
Execution: Heat the mixture to 100°C under Argon for 12 hours.
-
Analytical Monitoring: Monitor the reaction via LC-MS. The validation of catalytic turnover is confirmed by the complete disappearance of the starting material mass (m/z ~241) and the emergence of the product mass.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. This step removes insoluble inorganic salts and deactivated palladium. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (DCM:MeOH gradient). The isopropyl group imparts sufficient lipophilicity to cleanly resolve the product from highly polar baseline impurities.
Pharmacological Impact & Target Engagement
When integrated into a final Active Pharmaceutical Ingredient (API), the pyrimidine-piperazine axis plays a dual role in target engagement. The pyrimidine ring frequently acts as a bioisostere for benzene, but with critical hydrogen-bond accepting capabilities. This allows it to anchor into the hinge region of kinases (e.g., CDK4/6, PI3K) or the active sites of inflammatory caspases ()[2].
Simultaneously, the piperazine ring extends outward into the solvent-exposed region or an allosteric pocket. Here, the isopropyl group provides a hydrophobic "cap" that can interact with lipophilic residues, enhancing target selectivity over off-target proteins that lack accommodating hydrophobic pockets.
Figure 2: Mechanism of action for pyrimidine-based kinase inhibitors.
References
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI), 2023, 29(1), 68. URL: [Link]
-
Title: Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2016, 26(22), 5476-5480. URL: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 2. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine. The focus is on procedural, step-by-step guidance for personal protective equipment (PPE) and safe handling, grounded in established safety protocols for related hazardous chemical compounds.
Hazard Assessment: A Precautionary Approach
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[2][6]
-
Serious Eye Damage: The compound can cause serious irritation or damage if it comes into contact with the eyes.[2][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]
Given these potential hazards, the use of appropriate engineering controls and a multi-layered PPE approach is mandatory to minimize exposure.[1]
Core Engineering Control: The Chemical Fume Hood
The primary method to control inhalation exposure is local exhaust ventilation.[8] All work involving the handling of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine, especially when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood.[1][9] This engineering control is fundamental to capturing airborne particles and preventing systemic exposure.[8]
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound. The selection of specific equipment should be based on a risk assessment of the planned procedure.[10]
-
Eye and Face Protection:
-
Rationale: Protects against splashes, airborne particles, and accidental eye contact.[10]
-
Specification: At a minimum, safety glasses with side shields meeting ANSI Z87.1 or EN 166 standards are required.[8][11] For procedures with a higher risk of splashing, such as preparing solutions or large-scale work, chemical splash goggles are necessary.[1] A face shield worn over safety glasses or goggles is recommended when there is a significant splash hazard.[11][12]
-
-
Hand Protection:
-
Rationale: Prevents direct skin contact, which is a primary route of exposure.[10]
-
Specification: Chemical-resistant, impervious gloves are required.[10] Disposable nitrile gloves are a common and effective choice for providing short-term protection against a broad range of chemicals.[11] Always inspect gloves for tears or punctures before and during use.[8] For extended handling or in situations with a high risk of contamination, double-gloving is recommended.[1] Contaminated gloves should be changed immediately.[1]
-
-
Skin and Body Protection:
-
Rationale: Minimizes the risk of skin exposure from spills or splashes.[10]
-
Specification: A laboratory coat must be worn and fully buttoned.[11] Long-sleeved clothing and closed-toe, closed-heel shoes are also required to cover as much skin as possible.[11] For high-hazard activities, a disposable, solid-front lab coat or gown may be appropriate.[1]
-
-
Respiratory Protection:
-
Rationale: Reduces the risk of inhaling hazardous dust or aerosols.[10]
-
Specification: All work with the solid compound should be performed in a chemical fume hood to mitigate the need for respiratory protection.[1][13] If engineering controls are not sufficient to keep exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[7][11]
-
PPE Protocol Summary
The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Enhanced Precautions |
| Low-Hazard Activities (e.g., handling sealed containers) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves | N/A |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | • Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile) | • Face shield• Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization) | • Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile) | • Respiratory protection (N95 or higher) may be required based on risk assessment |
Operational Workflow for Safe Handling
A systematic workflow is essential to ensure safety and prevent contamination. The following diagram outlines the critical steps from preparation to disposal.
Caption: Step-by-step workflow for handling the compound.
Step-by-Step Procedural Guidance
Protocol for Weighing the Solid Compound
-
Don the appropriate PPE as outlined in the table for moderate-hazard activities.[1]
-
Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[1]
-
Use anti-static weighing paper or a tared container to minimize electrostatic dispersal of the powder.
-
Handle the compound carefully with a clean spatula.
-
After weighing, securely close the primary container.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).[1]
-
Treat all disposable materials used in the process, including the outer pair of gloves, as contaminated waste.[1]
Protocol for Preparing Stock Solutions
-
Conduct all solution preparation within a certified chemical fume hood.[1]
-
Ensure all necessary equipment (vials, solvents, pipettes) is inside the hood before starting.
-
Slowly add the solvent to the solid compound to avoid splashing or aerosol generation.[1]
-
If sonication or vortexing is required, ensure the vial is securely capped and, if possible, placed within a secondary container.[1]
-
Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.[1]
Spill and Emergency Procedures
Immediate and correct response to spills or exposure is critical.
-
In Case of a Spill:
-
Immediately evacuate the area and alert nearby personnel.[10]
-
If safe to do so, control the spill using appropriate PPE.[10]
-
Prevent the spillage from entering drains, sewers, or water courses.[10][14]
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[14]
-
For large spills, evacuate and contact your institution's emergency response team.
-
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][15] Seek medical attention if irritation occurs.[2]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][7] If you feel unwell, seek medical advice.[2]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[3]
-
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that have come into contact with the compound should be thoroughly decontaminated. Work surfaces should be cleaned at the end of each procedure.[16]
-
Waste Disposal: All contaminated materials, including gloves, wipes, and excess compound, must be treated as hazardous waste.[1] Dispose of contents and containers in accordance with all local, state, and national regulations.[2][7] Entrust disposal to a licensed waste disposal company.[2]
This guide is intended to provide a framework for the safe handling of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine. It is imperative that all users supplement this information with a thorough review of any available Safety Data Sheets (SDS) and their institution's specific safety protocols. A proactive and informed approach to safety is paramount in the research environment.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of Pyrimidine Derivatives.
- Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl].
- TCI Chemicals. (2025, May 15). SAFETY DATA SHEET.
- BASF. (2026, March 6). Safety data sheet.
- Fisher Scientific. (2014, January 14). SAFETY DATA SHEET.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2023, August 22). SAFETY DATA SHEET.
- Key Organics. (2017, December 1). Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Rutgers University. (n.d.). Chlorine.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Purdue University. (n.d.). Chlorine gas.
- Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance.
- Fisher Scientific. (2023, October 6). SAFETY DATA SHEET.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- Echemi. (n.d.). 4-Chloro-6-hydrazinopyrimidine SDS, 5767-35-1 Safety Data Sheets.
- CymitQuimica. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. hmc.edu [hmc.edu]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. corporate.dow.com [corporate.dow.com]
- 13. purdue.edu [purdue.edu]
- 14. download.basf.com [download.basf.com]
- 15. fishersci.nl [fishersci.nl]
- 16. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
